3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one
CAS No.: 121575-97-1
Cat. No.: VC20814269
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 121575-97-1 |
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Molecular Formula | C8H12N2O |
Molecular Weight | 152.19 g/mol |
IUPAC Name | 3,4,5,6,7,8-hexahydro-1H-cyclohepta[d]imidazol-2-one |
Standard InChI | InChI=1S/C8H12N2O/c11-8-9-6-4-2-1-3-5-7(6)10-8/h1-5H2,(H2,9,10,11) |
Standard InChI Key | LPDVMKGSVXYVQR-UHFFFAOYSA-N |
SMILES | C1CCC2=C(CC1)NC(=O)N2 |
Canonical SMILES | C1CCC2=C(CC1)NC(=O)N2 |
Introduction
Chemical Identity and Basic Properties
Identification Parameters
3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one is uniquely identified through several standardized identifiers in chemical databases and literature. The compound is registered with the Chemical Abstracts Service under CAS number 121575-97-1, which serves as its primary identifier in chemical literature and regulatory documentation . It is also cataloged in the DSSTox substance database with the identifier DTXSID80566715, facilitating its inclusion in toxicological and environmental studies . Additionally, the compound is represented in the Wikidata knowledge base under the identifier Q82452461, connecting it to the broader semantic web of chemical information .
Structural Composition
The molecular structure of this compound exhibits a distinctive architecture characterized by:
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Heterocyclic framework with fused ring system
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Seven-membered saturated cycloheptane ring
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Imidazolone ring with a carbonyl function at the 2-position
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Hydrogen bond donor and acceptor sites within the imidazolone portion
Compound | Molecular Formula | CAS Number | Ring System | Key Structural Feature |
---|---|---|---|---|
3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one | C8H12N2O | 121575-97-1 | Fused cycloheptane-imidazolone | Seven-membered ring fusion with imidazolone |
3,4,5,6-Tetramethylpyran-2-one | C9H12O2 | 51595-76-7 | Pyranone | Six-membered oxygen heterocycle |
3,4,5,6,7,8-Hexahydro-1(2H)-naphthalenone | C10H14O | 18631-96-4 | Bicyclic ketone | Fused cycloalkane rings with ketone functionality |
This comparison emphasizes the unique nature of the cycloheptaimidazolone framework compared to other heterocyclic systems with varying ring sizes and heteroatom compositions.
Nomenclature and Classification
Systematic Naming
The IUPAC name 3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one follows systematic nomenclature rules for fused heterocyclic systems. The name can be deconstructed as follows:
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"3,4,5,6,7,8-Hexahydro" indicates the saturation of six specific positions in the ring system
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"1H" designates the position of a hydrogen atom at the N-1 position
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"Cycloheptaimidazol" identifies the fused bicyclic system consisting of a cycloheptane and an imidazole ring
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"2-one" indicates the presence of a carbonyl group at the 2-position of the imidazole ring
This systematic naming approach allows chemists to precisely understand the molecular structure from the name alone, facilitating accurate communication in scientific literature.
Alternative Names and Synonyms
The compound is also known by several synonyms and alternative nomenclature formats in various chemical databases and literature sources:
Structural Features and Bonding
Molecular Geometry
The molecular geometry of 3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one is characterized by its bicyclic nature with the following key features:
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The cycloheptane ring typically adopts a chair-like or twist-boat conformation to minimize ring strain
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The imidazolone portion maintains a planar or near-planar arrangement due to partial conjugation involving the carbonyl group
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The molecular structure creates a distinct three-dimensional shape with specific spatial arrangements of functional groups
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The larger seven-membered ring introduces additional conformational flexibility compared to smaller cyclic systems
These geometric features potentially influence the compound's physical properties, including solubility, crystal packing, and molecular recognition capabilities in biological systems.
Electronic Structure and Reactivity
The electronic structure of this compound exhibits several important characteristics that determine its chemical behavior:
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The imidazolone ring contains a conjugated system involving the C=O bond and adjacent nitrogen atoms
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The N-H bond in the imidazolone portion serves as a potential hydrogen bond donor
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The carbonyl oxygen functions as a hydrogen bond acceptor, creating possibilities for intermolecular interactions
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The cycloheptane portion provides hydrophobic character, potentially influencing solubility and membrane permeability
These electronic features likely influence the compound's reactivity patterns, including nucleophilic or electrophilic attack sites, acid-base behavior, and potential for coordination with metal ions.
Physical Properties and Characterization
Spectroscopic Characterization
Spectroscopic techniques would be valuable for confirming the structure and purity of 3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one. Expected spectroscopic features include:
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IR spectroscopy: Characteristic bands for N-H stretching (approximately 3200-3400 cm⁻¹) and C=O stretching (approximately 1680-1720 cm⁻¹)
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¹H NMR: Signals for the N-H proton (likely downfield), cycloheptane methylene protons, and any methine protons at ring fusion positions
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¹³C NMR: Distinctive downfield signal for the carbonyl carbon, characteristic shifts for the imidazolone ring carbons, and upfield signals for the cycloheptane carbons
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Mass spectrometry: Molecular ion corresponding to C8H12N2O and characteristic fragmentation patterns
These spectroscopic features would provide crucial information for structure elucidation and verification of synthetic success.
Research Status and Future Perspectives
Current Research Landscape
Based on the limited information available in the search results, 3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one appears to be a relatively understudied compound. Its presence in chemical databases indicates recognition as a discrete chemical entity, but the lack of extensive literature suggests opportunities for further investigation. The compound's inclusion in multiple chemical databases with distinct identifiers indicates it has been cataloged and recognized in the chemical community, though potentially without extensive study of its properties or applications.
Future Research Directions
Several promising research directions could be pursued to expand our understanding of this compound:
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Comprehensive physical and chemical characterization studies
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Development of efficient synthetic routes for the preparation of the parent compound and derivatives
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Evaluation of potential biological activities through systematic screening
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Investigation of structure-property relationships within a series of related compounds
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Exploration of applications in materials science, catalysis, or other areas of chemistry
Such research efforts would help to establish a more complete profile of this interesting heterocyclic compound and potentially uncover valuable applications.
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